1-[3-(4-tert-Butylphenoxy)propyl]piperidine (DL76) is a novel, non-imidazole compound belonging to the class of histamine H3 receptor antagonists [, , , , ]. Its primary role in scientific research is as a promising candidate for further development into a therapeutic agent for various conditions, potentially including Parkinson's disease [].
While the provided abstracts don't describe the specific synthesis of DL76, one study exploring dual-target ligands with a 4-tert-butylphenoxy scaffold designed a series of compounds based on the structure of DL76. These modifications included introducing different cyclic amines and elongating the alkyl chain []. Further research into the synthesis of DL76 and its analogs is necessary to optimize production methods.
The molecular structure of DL76 consists of a piperidine ring linked to a tert-butylphenoxy group via a propyl chain []. Detailed structural analysis, including data from techniques like X-ray crystallography or NMR spectroscopy, would be beneficial to understand its interactions with the H3 receptor and other potential targets.
DL76 acts as a histamine H3 receptor antagonist [, , , , ]. This antagonism likely results from competitive binding to the H3 receptor, preventing the endogenous ligand, histamine, from binding and exerting its effects. Further studies are required to fully elucidate the binding site, affinity, and downstream signaling pathways affected by DL76's interaction with the H3 receptor.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2